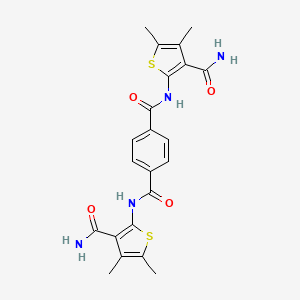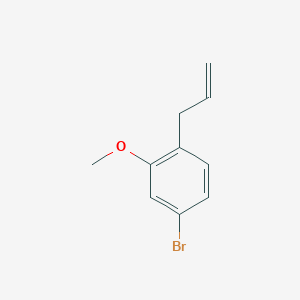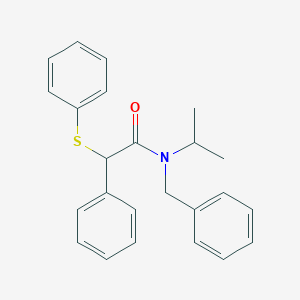
N,N'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-BIS(3-CARBAMOYL-4,5-DIMETHYLTHIOPHEN-2-YL)BENZENE-1,4-DICARBOXAMIDE: is a complex organic compound featuring a benzene ring substituted with two thiophene groups, each bearing carbamoyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-BIS(3-CARBAMOYL-4,5-DIMETHYLTHIOPHEN-2-YL)BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene intermediates, which are then coupled with a benzene-1,4-dicarboxamide core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations, ensuring minimal waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl groups, potentially converting them into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine: Potential medicinal applications include its use as a scaffold for the development of therapeutic agents. Its ability to interact with biological targets could lead to the discovery of new drugs for various diseases.
Industry: In industrial applications, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N1,N4-BIS(3-CARBAMOYL-4,5-DIMETHYLTHIOPHEN-2-YL)BENZENE-1,4-DICARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its use, whether in chemical reactions, biological systems, or industrial processes.
Comparison with Similar Compounds
N1,N4-BIS(3-CARBAMOYL-4,5-DIMETHYLTHIOPHEN-2-YL)BENZENE-1,4-DICARBOXAMIDE: shares similarities with other benzene-1,4-dicarboxamide derivatives and thiophene-containing compounds.
Uniqueness:
- The presence of both carbamoyl and dimethyl substituents on the thiophene rings distinguishes this compound from others. This unique combination of functional groups contributes to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H22N4O4S2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-N,4-N-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H22N4O4S2/c1-9-11(3)31-21(15(9)17(23)27)25-19(29)13-5-7-14(8-6-13)20(30)26-22-16(18(24)28)10(2)12(4)32-22/h5-8H,1-4H3,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30) |
InChI Key |
AVWIPUZKUPPRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one](/img/structure/B12452400.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12452413.png)


![N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12452437.png)
![1-tert-Butyl-6-oxo-4-trifluoromethyl-6,7-dihydro-1H-pyrrolo-[2,3-b]-pyridine-3-carbonitrile](/img/structure/B12452445.png)
![N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B12452452.png)


![4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12452470.png)
![1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one](/img/structure/B12452473.png)


![4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide](/img/structure/B12452490.png)
